molecular formula C10H13FN2O B8634940 N,N-diethyl-2-fluoroisonicotinamide

N,N-diethyl-2-fluoroisonicotinamide

Cat. No. B8634940
M. Wt: 196.22 g/mol
InChI Key: HVYXMPYXRUYGEB-UHFFFAOYSA-N
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Description

N,N-diethyl-2-fluoroisonicotinamide is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-fluoroisonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-fluoroisonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N,N-diethyl-2-fluoroisonicotinamide

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

N,N-diethyl-2-fluoropyridine-4-carboxamide

InChI

InChI=1S/C10H13FN2O/c1-3-13(4-2)10(14)8-5-6-12-9(11)7-8/h5-7H,3-4H2,1-2H3

InChI Key

HVYXMPYXRUYGEB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of compound 27 (6.00 g, 42.5 mmol) in anhydrous dichloromethane (200 mL) were successively added, under argon, anhydrous N,N-dimethylformamide (2 mL) and thionyl chloride (12.4 mL, 0.17 mol). The mixture was refluxed for 3 h. After cooling to room temperature, the solvent was evaporated under reduce pressure and the residue was dissolved in anhydrous toluene (40 mL). The solvent was evaporated under vacuum and the residue was dissolved in anhydrous tetrahydrofuran (40 mL). A solution of diethylamine (8.79 mL, 85.0 mmol) in anhydrous tetrahydrofuran (10 mL) was added dropwise, at 0° C. The mixture was then stirred at room temperature for 12 h. The solvent was evaporated under reduce pressure and the residue was dissolved in water (80 mL) before addition of a 5% aqueous sodium carbonate solution (10 mL). The mixture was extracted with dichloromethane (4×80 mL). The organic layers were combined, dried on magnesium sulfate, filtered and evaporated under vacuum. The residue was chromatographed (Al2O3, AcOEt) to give compound 86 (5.66 g, 28.8 mmol) as a yellow liquid. Yield 68%; Rf (Al2O3, AcOEt) 0.78; IR (CCl4) ν 1298, 1401, 1433, 1562, 1612, 1647, 2936, 2978 cm−1: 1H NMR (200 MHz, CDCl3) δ 1.00 (t, 3H, J=7.1 Hz), 1.12 (t, 3H, J=7.1 Hz), 3.09 (q, 2H, J=7.1 Hz), 3.42 (q, 2H, J=7.1 Hz), 6.80 (m, 1H), 7.05 (ddd, 1H, 5JH-F=1.9 Hz, J=1.3, 5.1 Hz), 8.15 (d, 1H, J=5.1 Hz); MS m/z 196 (M+, 22), 195 (26), 124(100), 96 (36), 76 (11), 69 (12).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
12.4 mL
Type
reactant
Reaction Step Three
Quantity
8.79 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
68%

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